3-[(4-Fluorophenyl)methyl]-2-{[(3-methoxyphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one
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Overview
Description
3-[(4-Fluorophenyl)methyl]-2-{[(3-methoxyphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a pteridinone core, substituted with fluorophenyl and methoxyphenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)methyl]-2-{[(3-methoxyphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pteridinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Attachment of the methoxyphenyl group: This can be done via a similar nucleophilic substitution reaction or through a coupling reaction using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening to identify the best reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)methyl]-2-{[(3-methoxyphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substituents being introduced, but may include the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3-[(4-Fluorophenyl)methyl]-2-{[(3-methoxyphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)methyl]-2-{[(3-methoxyphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chlorophenyl)methyl]-2-{[(3-methoxyphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one
- 3-[(4-Bromophenyl)methyl]-2-{[(3-methoxyphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one
Uniqueness
The presence of the fluorophenyl group in 3-[(4-Fluorophenyl)methyl]-2-{[(3-methoxyphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chlorinated or brominated analogs.
Properties
Molecular Formula |
C21H17FN4O2S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-2-[(3-methoxyphenyl)methylsulfanyl]pteridin-4-one |
InChI |
InChI=1S/C21H17FN4O2S/c1-28-17-4-2-3-15(11-17)13-29-21-25-19-18(23-9-10-24-19)20(27)26(21)12-14-5-7-16(22)8-6-14/h2-11H,12-13H2,1H3 |
InChI Key |
FDNBCEBLRANHSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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